molecular formula C10H14ClN B177628 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride CAS No. 17724-36-6

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B177628
CAS No.: 17724-36-6
M. Wt: 183.68 g/mol
InChI Key: BFCKHRQBCQWCLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride typically involves multi-step reactions. One common method includes the use of aluminum (III) chloride and 1,1-dichloroethane at temperatures ranging from 0 to 20°C, followed by treatment with sodium hydroxide and bromine at 20°C, and finally, hydrogen chloride in water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar multi-step synthetic routes, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential biological activity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCKHRQBCQWCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591264
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17724-36-6
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does LY134046 interact with enzymes involved in neurotransmitter metabolism?

A: Research indicates that LY134046 acts as a potent inhibitor of norepinephrine N-methyltransferase, the enzyme responsible for converting norepinephrine to epinephrine. [, ] This inhibitory action suggests that LY134046 could potentially increase norepinephrine levels in the synapse. Additionally, LY134046 exhibits substrate activity for rabbit lung N-methyltransferase, an enzyme involved in the metabolism of various amines, including serotonin. [, ] Interestingly, LY134046 demonstrates a high affinity for this enzyme, comparable to or even exceeding that of physiologically relevant substrates like tryptamine and serotonin. [, ] This finding hints at potential similarities in the active sites of norepinephrine N-methyltransferase and rabbit lung N-methyltransferase.

Q2: How does LY134046 influence luteinizing hormone release in the context of angiotensin II signaling?

A: Studies in female rats reveal that LY134046 can potentiate the stimulatory effect of angiotensin II on luteinizing hormone release. [] This effect is attributed to LY134046's ability to selectively deplete hypothalamic epinephrine without affecting norepinephrine levels. [] The research suggests that angiotensin II stimulates luteinizing hormone release by promoting norepinephrine release, which then acts on alpha-2 adrenergic receptors. [] The inhibitory effect of epinephrine on this pathway is blocked by LY134046, leading to enhanced luteinizing hormone release.

Q3: What structural features of LY134046 contribute to its interaction with N-methyltransferase enzymes?

A: LY134046 and a related compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (SK&F 64139), are both conformationally rigid analogs of benzylamine. [, ] This structural rigidity is thought to contribute to their high affinity for N-methyltransferase enzymes, suggesting that a specific conformation may be crucial for binding to the active site. [, ] Further research exploring structure-activity relationships could provide more detailed insights into the specific molecular interactions responsible for the observed effects.

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